molecular formula C15H17N B1356202 4-(4-Propylphenyl)aniline CAS No. 60040-12-2

4-(4-Propylphenyl)aniline

Cat. No.: B1356202
CAS No.: 60040-12-2
M. Wt: 211.3 g/mol
InChI Key: UNHOIPHYTXGJQL-UHFFFAOYSA-N
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Description

4-(4-Propylphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a propyl group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylphenyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-propylbiphenyl followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using reducing agents such as iron powder and hydrochloric acid .

Another method involves the direct amination of 4-propylbiphenyl using palladium-catalyzed amination reactions. This method employs palladium catalysts and ligands to facilitate the coupling of an amine with the aryl halide .

Industrial Production Methods

Industrial production of this compound often relies on large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and various functionalized aromatic compounds .

Scientific Research Applications

4-(4-Propylphenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Propylphenyl)aniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes and receptors. The compound’s effects are mediated through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it suitable for specialized applications in organic synthesis and materials science .

Properties

IUPAC Name

4-(4-propylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOIPHYTXGJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573479
Record name 4'-Propyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60040-12-2
Record name 4'-Propyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-propylphenyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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